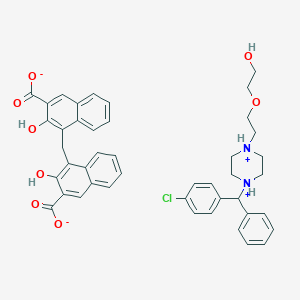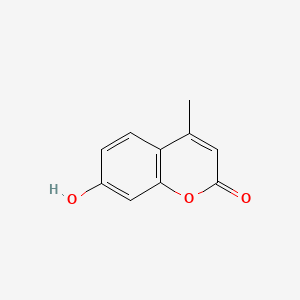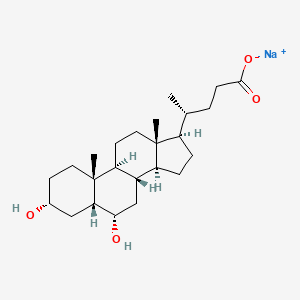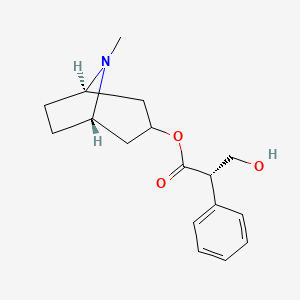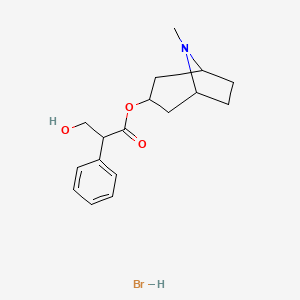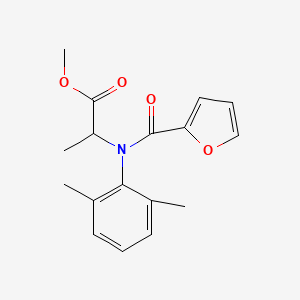
Furalaxyl
Vue d'ensemble
Description
Furalaxyl is a potent fungicide . It is highly selective to fungi of the order of the Peronosporales . The molecular formula of this compound is C17H19NO4 .
Synthesis Analysis
This compound, an acylalanine fungicide, was synthesized through catalytic continuous sequential-flow reactions . A halide-free approach including two continuous-flow catalytic processes, heterogeneous Pt-catalyzed reductive alkylation and homogeneous acid-catalyzed amidation with an acid anhydride, was developed .Molecular Structure Analysis
The molecular formula of this compound is C17H19NO4 . Its average mass is 301.337 Da and its monoisotopic mass is 301.131409 Da .Chemical Reactions Analysis
This compound has been found to undergo photosensitized oxygenation, leading to a 2(5H)-furanone, which is more toxic than the starting this compound towards aquatic organisms .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm³, a boiling point of 420.1±45.0 °C at 760 mmHg, and a flash point of 207.9±28.7 °C . It has 5 hydrogen bond acceptors, 0 hydrogen bond donors, and 5 freely rotating bonds .Applications De Recherche Scientifique
Gestion de la résistance aux fongicides
Le composé joue un rôle important dans l'étude de la résistance aux fongicides. Il est utilisé pour comprendre comment la résistance se développe chez les agents pathogènes et pour élaborer des stratégies de gestion et de prévention de la résistance, garantissant l'efficacité continue des fongicides .
Processus de traitement de l'eau
Les réactions photochimiques du Furalaxyl sont également pertinentes dans le traitement de l'eau. En étudiant ses réactions, les scientifiques peuvent développer des méthodes pour éliminer ces composés de l'eau, la rendant plus sûre pour la consommation et réduisant la pollution environnementale .
Pratiques agricoles
En agriculture, le this compound est surveillé pour comprendre son devenir dans les systèmes de culture, en particulier dans les solutions nutritives utilisées dans des techniques telles que la technique du film nutritif pour les cultures de tomates. Cela permet d'évaluer la charge environnementale et le potentiel de contamination des cultures .
Évaluations toxicologiques
La toxicité du this compound et de ses photoproduits est un domaine de recherche crucial. Les études visent à comparer la toxicité du composé d'origine à celle de ses produits de dégradation, ce qui est essentiel pour évaluer son profil de sécurité .
Analyse du devenir environnemental
La recherche sur le this compound comprend son devenir environnemental, en particulier ses taux de photolyse et sa demi-vie dans l'eau. Ces informations sont essentielles pour les évaluations des risques environnementaux et pour formuler des directives concernant son utilisation en toute sécurité .
Mécanisme D'action
Target of Action
Furalaxyl, a systemic fungicide, primarily targets fungi of the order Peronosporales . These fungi are responsible for various plant diseases, particularly in ornamental plants .
Mode of Action
This compound operates by disrupting the synthesis of ribosomal RNA (rRNA) in the target pathogens . This disruption occurs at the polymerase complex I , which is crucial for the production of proteins in fungi. By inhibiting rRNA biosynthesis, this compound prevents the fungi from producing essential proteins, thereby inhibiting their growth and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of rRNA. As rRNA is a key component of the ribosome, which is the cellular machinery for protein synthesis, its disruption leads to a halt in protein production. This, in turn, affects various downstream processes that rely on these proteins, leading to the death of the fungal cells .
Pharmacokinetics
It is known to be slightly mobile in the environment and has the potential for particle-bound transport . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The result of this compound’s action is the effective control of diseases caused by phycomycetes, especially in ornamental plants . By inhibiting rRNA synthesis, this compound prevents the growth and proliferation of these fungi, thereby protecting the plants from disease.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it is known to be stable in neutral and weakly acidic environments but unstable in alkaline conditions . Furthermore, its mobility and potential for particle-bound transport suggest that soil characteristics may also play a role in its action . .
Safety and Hazards
Propriétés
IUPAC Name |
methyl 2-[N-(furan-2-carbonyl)-2,6-dimethylanilino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-11-7-5-8-12(2)15(11)18(13(3)17(20)21-4)16(19)14-9-6-10-22-14/h5-10,13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEXPHRYOLIQQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047543 | |
| Record name | Furalaxyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57646-30-7 | |
| Record name | Furalaxyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57646-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furalaxyl [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057646307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furalaxyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl N-(2,6-dimethylphenyl)-N-(2-furylcarbonyl)-DL-alaninate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.323 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FURALAXYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9OY703A81O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does furalaxyl exert its fungicidal effect?
A1: this compound, along with similar fungicides like metalaxyl and ofurace, demonstrate potent activity against oomycete species such as Pythium ultimum, Phytophthora nicotianae, and Phytophthora palmivora. [] These fungicides primarily act by disrupting the biosynthesis of RNA within the target fungi. This interference with RNA production ultimately leads to the inhibition of mitosis, hindering the growth and proliferation of the fungi. []
Q2: Is there a difference in the activity of this compound enantiomers?
A2: Yes, research suggests that the (-)-R-enantiomer of this compound is the more active form, responsible for the desired fungicidal activity by interfering with nucleic acid synthesis in harmful fungi. []
Q3: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C17H19NO4, and its molecular weight is 297.34 g/mol. []
Q4: What spectroscopic techniques are used to characterize this compound?
A5: Gas chromatography coupled with mass spectrometry (GC-MS) is commonly employed for the detection and quantification of this compound residues in various matrices like soil, plant tissue, and nutrient solutions. [] Chiral chromatography methods, particularly HPLC with chiral stationary phases, are crucial for separating and quantifying the individual enantiomers of this compound. [, ]
Q5: How does the stability of this compound vary under different conditions?
A6: The stability of this compound is influenced by factors like pH, temperature, and the presence of metal ions. For instance, this compound degrades faster in acidic conditions and its hydrolysis can be inhibited by metal ions like Cu(II) and Zn(II) and to a lesser extent by metal (hydr)oxide surfaces like Al2O3 and FeOOH. []
Q6: Are there specific formulation strategies to improve this compound's efficacy?
A7: While specific formulation details aren't outlined in the provided research, it is commonly formulated as a wettable powder (WP) for application as a soil drench. [, , ]
Q7: What is known about the environmental behavior of this compound enantiomers?
A8: Studies have revealed enantioselective degradation of this compound in agricultural soils, with the R-enantiomer generally degrading faster than the S-enantiomer. [] This difference in degradation rates suggests the need to consider enantiomeric differences in pesticide risk assessments. []
Q8: Does this compound bioaccumulate in organisms?
A9: Research on earthworms (Eisenia foetida) indicates that this compound bioaccumulation is enantioselective, with a preferential accumulation of the S-enantiomer in earthworm tissue. [] Further research is needed to fully understand the bioaccumulation potential across different species.
Q9: What are the toxicological effects of this compound enantiomers on non-target organisms?
A10: Studies on the green algae Scenedesmus obliquus showed that the (S)-furalaxyl, considered the inactive enantiomer, exhibited higher toxicity compared to the active (R)-enantiomer. [] This highlights the importance of considering enantioselectivity in pesticide risk assessments.
Q10: Is there evidence of resistance development to this compound in plant pathogens?
A11: Yes, resistance to this compound has been observed in Pythium species. [, ] Cross-resistance to other phenylamide fungicides, including metalaxyl, benalaxyl, ofurace, and oxadixyl, has also been reported. []
Q11: What is the mechanism behind this compound resistance?
A11: While the specific mechanisms of this compound resistance are not fully elucidated in the provided research, it is likely that mutations in target sites or enhanced detoxification mechanisms within the resistant fungi play a role.
Q12: How are this compound residues measured in different matrices?
A13: Gas chromatography, often coupled with a nitrogen-selective detector, is a common technique used for analyzing this compound residues in samples like soil, peat compost, plant material, and nutrient solutions. []
Q13: Are there alternative fungicides or control strategies for the pathogens targeted by this compound?
A15: Yes, several alternative fungicides are available, including those from different chemical classes like phosphonates (e.g., fosetyl-Al), carbamates (e.g., propamocarb), and strobilurins. [, , ] Integrated pest management strategies, combining chemical and non-chemical approaches, are crucial to prevent resistance development and minimize environmental impact.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



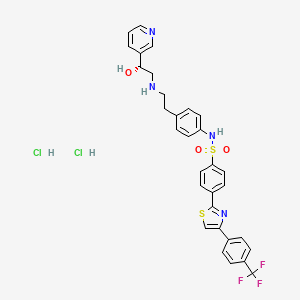
![(2R)-N-(6-amino-2,2,4-trimethylhexyl)-3-naphthalen-1-yl-2-[(2-phenylethyl-(2-pyridin-2-ylethyl)carbamoyl)amino]propanamide](/img/structure/B1674109.png)
![(2E)-N-[(5-bromo-2-methoxyphenyl)sulfonyl]-3-[2-(2-naphthalenylmethyl)phenyl]-2-propenamide](/img/structure/B1674110.png)
![(2S)-2-Aminopropyl ester N2-[[2-(2-naphthalenyl)-1H-benz[G]indol-3-YL]acetyl]-D-lysine](/img/structure/B1674111.png)
![3-(5-Methylisoxazol-3-yl)-6-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy][1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B1674112.png)
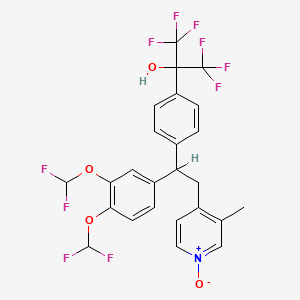
![[18F]-Spa-RQ](/img/structure/B1674115.png)
